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A Comparative Guide to Bismuth-Containing
Lead-Free Solders
An objective analysis of the performance and properties of lead-free solder alloys containing

bismuth, in comparison to conventional alternatives.

In the ongoing effort to replace lead-based solders in electronics manufacturing, various lead-

free alloys have been developed and evaluated. Among these, the Tin-Silver-Copper (Sn-Ag-

Cu), or 'SAC', family of alloys has become a common standard. However, the search for

solders with lower melting points, improved mechanical properties, and better reliability has led

to significant research into the inclusion of bismuth (Bi) as an alloying element. This guide

provides a detailed comparison of bismuth-containing lead-free solders against the widely used

SAC305 (Sn3.0Ag0.5Cu) alloy, supported by experimental data and standardized testing

protocols. It is important to note that bismuth is incorporated in its metallic form, not as a

compound like bismuth succinate.

Performance Comparison of Solder Alloys
The addition of bismuth to lead-free solders, either as a primary component in Tin-Bismuth (Sn-

Bi) alloys or as a micro-alloying addition to SAC alloys (SAC-Bi), has a significant impact on

their thermal and mechanical properties.
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A primary advantage of using bismuth is the reduction of the solder's melting point. This is

particularly beneficial for assembling temperature-sensitive components, as it lowers the

required reflow processing temperature.

Solder Alloy
Solidus
Temperature (°C)

Liquidus
Temperature (°C)

Notes

SAC305

(Sn3.0Ag0.5Cu)
217 220

Industry standard,

higher melting point.

Sn58Bi 138 138

Eutectic, low melting

point for temperature-

sensitive applications.

SAC305-3Bi 223.4 223.4

Addition of 3% Bi can

lower the melting point

of SAC305 by

approximately 6.8°C.

[1]

Sn-Bi-Ag Alloys ~140-179 ~140-179

Silver is added to

improve malleability

and ductility.

Mechanical Properties
Bismuth significantly influences the mechanical strength and hardness of solder joints. Small

additions of bismuth to SAC alloys can enhance strength through solid solution strengthening.

However, higher concentrations of bismuth can lead to increased brittleness, which may

negatively impact performance under mechanical shock.
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Property SAC305 Sn58Bi SAC-Bi Alloys

Tensile Strength
Lower than Bi-

containing alloys.

Generally higher than

SAC305, but can be

brittle.

Increases with Bi

content. Adding 3% Bi

to SAC305 can

increase UTS from 46

MPa to 96.7 MPa.[1]

Shear Strength
Baseline for

comparison.
-

Significantly

increased. The

Ultimate Shear

Strength (USS) of

SAC-3Bi and SAC-6Bi

increased by 122%

and 127%

respectively compared

to SAC305 before

aging.[2]

Hardness (Vickers,

HV)
~14 HV -

Increases with Bi

content. REL61 and

REL22 (Bi-containing

alloys) have

hardnesses of 26 and

29 HV, respectively.[3]

Ductility / Brittleness More ductile.

Known to be more

brittle, which can lead

to poor drop shock

performance.[4]

Ductility decreases

with increasing Bi

content, which can

increase susceptibility

to brittle fracture.[2]

Fatigue Resistance
Standard

performance.

Can have poor fatigue

resistance due to the

brittle nature of

bismuth.

Can be improved over

SAC305 due to solid

solution strengthening

and refined

microstructure.[5]

Drop Shock

Performance

Generally better due

to higher ductility.

Poor performance is a

known limitation.

Can be compromised

due to increased

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.mdpi.com/2075-4701/11/7/1077
https://en.szfitech.com/newsinfo299.html
https://www.aimsolder.com/white-paper/bismuth-in-solder-alloys-from-bulk-constituent-in-low-temp-to-performance-enhancer-in-high-reliability/
https://www.circuitinsight.com/pdf/second_generation_lead_free_alloys_smta.pdf
https://en.szfitech.com/newsinfo299.html
https://www.circuitinsight.com/uploads/2/reliability_new_sac_bi_solder_alloys_thermal_cycling_aging_smta.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


brittleness with higher

Bi content.[4]

Experimental Protocols
The evaluation of solder alloy performance is conducted using standardized test methodologies

to ensure reproducibility and comparability of results. Key experiments include solder paste

characterization and solder joint reliability testing.

Solder Paste Characterization
Before assembly, the solder paste is characterized to ensure it meets process requirements.

This involves a series of tests, many of which are defined by IPC standards such as J-STD-

005.

Viscosity Test: The viscosity of the solder paste is measured using a viscometer. This

property is crucial for the stencil printing process, ensuring proper deposition of the paste

onto the PCB pads.

Slump Test: This test evaluates the tendency of the solder paste deposit to spread after

printing. Excessive slump can lead to solder bridging between adjacent pads.

Solder Balling Test: This test assesses the formation of small solder balls around a

component after reflow. This is often related to the flux activity and the reflow profile.

Wetting Test: The ability of the molten solder to form a uniform, smooth, and adherent

coating on the substrate is evaluated. Good wetting is essential for the formation of a reliable

solder joint.
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Solder Paste Characterization

Receive Solder Paste

Viscosity Test
(IPC-TM-650, 2.4.34)

Slump Test
(IPC-TM-650, 2.4.35)

Solder Balling Test
(IPC-TM-650, 2.4.43)

Wetting Test
(IPC-TM-650, 2.4.45)

All Tests Pass?

Qualified for Assembly

Yes

Reject Batch

No

Click to download full resolution via product page

Solder paste characterization workflow.

Solder Joint Reliability Testing
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To assess the long-term reliability of solder joints, assembled test boards are subjected to

various stress tests that simulate the operational life of an electronic device.

Thermal Cycling Test (IPC-TM-650, Method 2.6.7): This test evaluates the solder joint's

resistance to fatigue failure caused by repeated temperature fluctuations. The test board is

placed in a thermal shock chamber and subjected to a specified number of cycles between

temperature extremes (e.g., -40°C to +125°C).[6] The dwell time at each temperature and

the ramp rate are critical parameters. Failure is typically detected by monitoring the electrical

resistance of the daisy-chained solder joints.

Drop and Mechanical Shock Test (JESD22-B111A): This test is crucial for handheld

electronic devices that are prone to being dropped. The test board is mounted on a drop

tower and subjected to repeated shocks. The standard condition is a half-sine shock pulse

with a peak acceleration of 1500 Gs and a duration of 0.5 milliseconds.[7][8] The number of

drops until electrical failure is recorded.
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Solder Joint Reliability Assessment

Assemble Test Boards

Initial Inspection
(Visual & Electrical)

Thermal Cycling Test
(IPC-TM-650, 2.6.7)

Group 1

Drop Shock Test
(JESD22-B111A)

Group 2

Monitor for Electrical Failure Monitor for Electrical Failure

Weibull Analysis of
Thermal Fatigue Life

Weibull Analysis of
Drop Performance

Reliability Report

Click to download full resolution via product page

Workflow for solder joint reliability testing.

Influence of Bismuth Content on Solder Properties
The concentration of bismuth in a lead-free solder alloy has a direct and predictable effect on

several key properties. Understanding these relationships is crucial for selecting the

appropriate solder for a given application.
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Solder Alloy Properties
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Logical relationship of bismuth content and solder properties.

Conclusion
The use of bismuth as an alloying element in lead-free solders presents a clear trade-off. The

primary advantages are a lower melting temperature and increased mechanical strength. The

lower processing temperature is highly beneficial for thermally sensitive components and can

lead to energy savings. The increased strength can improve thermal fatigue resistance in some

applications.

However, the main drawback is the increased brittleness that accompanies higher bismuth

concentrations. This embrittlement can significantly degrade the solder joint's performance

under mechanical shock, making high-bismuth alloys unsuitable for devices prone to being

dropped. For high-reliability applications where drop performance is critical, SAC alloys with

low (1-3%) or no bismuth content are generally preferred. Conversely, for applications with

temperature-sensitive components where mechanical shock is not a primary concern, tin-

bismuth alloys offer a viable low-temperature soldering solution. The selection of a solder alloy
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must therefore be a careful consideration of the specific thermal and mechanical requirements

of the electronic assembly's intended operating environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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